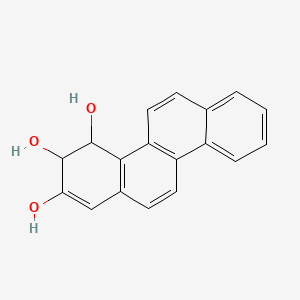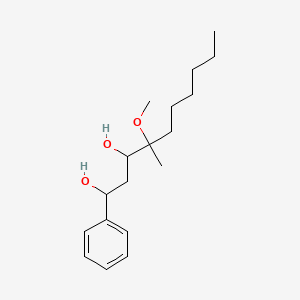
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is a compound that features two carbazole units connected via a methanone linker. Carbazole derivatives are known for their wide range of biological activities and applications in organic materials, making this compound of significant interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method is the ultrasound-assisted Rap–Stoermer reaction, which involves the reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various aldehydes in the presence of a catalyst such as PEG-400 . This method offers a relatively straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole units.
Substitution: The methanone linker and carbazole units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.
Wissenschaftliche Forschungsanwendungen
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone has several scientific research applications, including:
Biology: Investigated for its biological activities, including antitumor, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular components, leading to effects such as inhibition of tumor cell growth, reduction of oxidative stress, and antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9-Benzyl-9H-carbazol-2-yl)(3-nitrophenyl)methanone: Another carbazole derivative with similar structural features but different functional groups.
Carbazol-9-yl-phenyl-methanone: A compound with a phenyl group attached to the carbazole unit, offering different chemical properties and applications.
Uniqueness
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is unique due to its dual carbazole structure connected by a methanone linker. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
| 82408-91-1 | |
Molekularformel |
C25H16N2O |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
carbazol-9-yl(9H-carbazol-3-yl)methanone |
InChI |
InChI=1S/C25H16N2O/c28-25(16-13-14-22-20(15-16)17-7-1-4-10-21(17)26-22)27-23-11-5-2-8-18(23)19-9-3-6-12-24(19)27/h1-15,26H |
InChI-Schlüssel |
LMWBDFMRLSTXBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)


![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)

